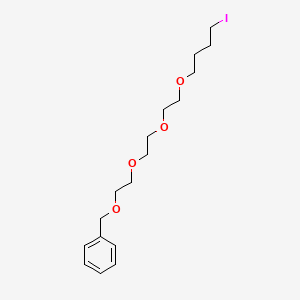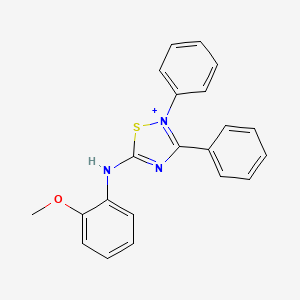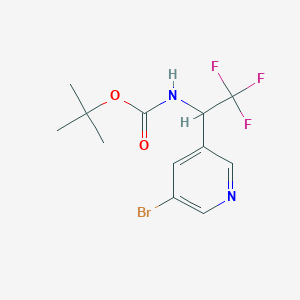
15-Iodo-1-phenyl-2,5,8,11-tetraoxapentadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
15-Iodo-1-phenyl-2,5,8,11-tetraoxapentadecane is an organic compound with the molecular formula C₁₇H₂₇IO₄ It is characterized by the presence of an iodine atom attached to a phenyl group, which is further connected to a tetraoxapentadecane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 15-Iodo-1-phenyl-2,5,8,11-tetraoxapentadecane typically involves the iodination of a precursor compound. One common method is the reaction of 1-phenyl-2,5,8,11-tetraoxapentadecane with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. Purification steps such as recrystallization or chromatography may be employed to isolate the final product .
化学反应分析
Types of Reactions
15-Iodo-1-phenyl-2,5,8,11-tetraoxapentadecane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as halides, amines, or thiols.
Oxidation Reactions: The phenyl group can be oxidized to form phenolic or quinone derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium thiocyanate in polar solvents like acetone or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 15-substituted-1-phenyl-2,5,8,11-tetraoxapentadecane derivatives.
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of 15-hydro-1-phenyl-2,5,8,11-tetraoxapentadecane.
科学研究应用
15-Iodo-1-phenyl-2,5,8,11-tetraoxapentadecane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.
作用机制
The mechanism of action of 15-Iodo-1-phenyl-2,5,8,11-tetraoxapentadecane involves its interaction with specific molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the phenyl group can undergo various transformations. The tetraoxapentadecane chain provides flexibility and solubility, enhancing the compound’s reactivity and interaction with biological molecules .
相似化合物的比较
Similar Compounds
- 15-Bromo-1-phenyl-2,5,8,11-tetraoxapentadecane
- 15-Chloro-1-phenyl-2,5,8,11-tetraoxapentadecane
- 15-Fluoro-1-phenyl-2,5,8,11-tetraoxapentadecane
Uniqueness
15-Iodo-1-phenyl-2,5,8,11-tetraoxapentadecane is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution and oxidative addition reactions, providing opportunities for diverse chemical transformations .
属性
分子式 |
C17H27IO4 |
|---|---|
分子量 |
422.3 g/mol |
IUPAC 名称 |
2-[2-[2-(4-iodobutoxy)ethoxy]ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C17H27IO4/c18-8-4-5-9-19-10-11-20-12-13-21-14-15-22-16-17-6-2-1-3-7-17/h1-3,6-7H,4-5,8-16H2 |
InChI 键 |
DZZADVUTGKGCLH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCCCI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(1E)-1-(4-nitrophenyl)ethylidene]cyclohexanecarbohydrazide](/img/structure/B14796368.png)
![(2Z)-3-{3-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl}-2-bromoacrylic acid](/img/structure/B14796370.png)
![3-[2,6-difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenoxy]propyl prop-2-enoate](/img/structure/B14796373.png)
![2-Phenylethyl 4-oxo-4-[2-(thiophen-2-ylcarbonyl)hydrazinyl]butanoate](/img/structure/B14796374.png)
![[1-(2-phenoxyethyl)-3,4-dihydro-2H-quinolin-5-yl]methanol](/img/structure/B14796383.png)
![(E)-but-2-enedioic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14796399.png)
![2-[(6S)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid](/img/structure/B14796407.png)


![Methanone, (2-butyl-3-benzofuranyl)[5-[2-(diethylamino)ethoxy]-2-thienyl]-](/img/structure/B14796420.png)
![(2E)-N-{[2-(cyclohex-1-en-1-yl)ethyl]carbamothioyl}-3-phenylprop-2-enamide](/img/structure/B14796439.png)
![8-[2-acetyloxy-3-(4-carboxy-1,3,5,7-tetraoxofuro[3,4-f][2]benzofuran-8-carbonyl)oxypropoxy]carbonyl-1,3,5,7-tetraoxofuro[3,4-f][2]benzofuran-4-carboxylic acid](/img/structure/B14796443.png)

![Benzenamine, 4-fluoro-N-[[4-(2-propenyloxy)phenyl]methylene]-](/img/structure/B14796467.png)
